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Mix-collidine

Cat. No.: B13821612
M. Wt: 242.36 g/mol
InChI Key: OQNUQKJWBHYJAA-UHFFFAOYSA-N
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Description

Nomenclature and Isomerism of Trimethylpyridine Derivatives

The structure of pyridine (B92270) allows for six possible constitutional isomers of trimethylpyridine, depending on the positions of the three methyl groups on the pyridine ring. Each isomer has a unique set of physical and chemical properties. wikipedia.org All isomers share the same molecular formula, C₈H₁₁N, and a molar mass of 121.18 g/mol . wikipedia.org

The isomers are systematically named using numbers to indicate the positions of the methyl groups on the pyridine ring. The common name "collidine" is used for this group of isomers. wikipedia.org The six isomers of trimethylpyridine are:

2,3,4-Trimethylpyridine

2,3,5-Trimethylpyridine

2,3,6-Trimethylpyridine

2,4,5-Trimethylpyridine

2,4,6-Trimethylpyridine (B116444)

3,4,5-Trimethylpyridine

The most well-known and widely used of these is 2,4,6-trimethylpyridine, often referred to as s-collidine (symmetric collidine). wikipedia.org

Table 1: Isomers of Trimethylpyridine (Collidine)

Systematic Name Common Name/Synonym CAS Registry Number
2,3,4-Trimethylpyridine 2,3,4-Collidine 2233-29-6
2,3,5-Trimethylpyridine 2,3,5-Collidine 695-98-7
2,3,6-Trimethylpyridine 2,3,6-Collidine 1462-84-6
2,4,5-Trimethylpyridine 2,4,5-Collidine 1122-39-0
2,4,6-Trimethylpyridine s-Collidine, 2,4,6-Collidine 108-75-8
3,4,5-Trimethylpyridine 3,4,5-Collidine 20579-43-5

Data sourced from Wikipedia. wikipedia.org

Historical Context and Evolution of Research on Collidine Compounds

The history of collidines dates back to the mid-19th century. In 1854, 2,4,6-trimethylpyridine was first isolated from Dippel's oil, a complex mixture produced by the destructive distillation of bones. wikipedia.org The synthesis of this isomer was later achieved through methods analogous to Hantzsch's dihydropyridine (B1217469) synthesis. wikipedia.org

Research into collidines and their applications has evolved significantly since their discovery. Initially identified as components of coal tar and other complex mixtures, their utility as reagents in organic synthesis became a major focus of research. For instance, the use of 2,4,6-collidine in dehydrohalogenation reactions has been a long-standing application. wikipedia.org More recently, research has expanded to explore the roles of specific collidine isomers as intermediates in the synthesis of pharmaceuticals and agrochemicals, as well as their use in advanced materials science. jubilantingrevia.comchemicalbook.in For example, 2,3,5-collidine is a key intermediate in the production of the proton pump inhibitor omeprazole. chemicalbook.inchemicalbook.com

Significance of Trimethylpyridines as Chemical Entities in Advanced Studies

The significance of trimethylpyridines in advanced chemical studies stems from their unique combination of basicity and steric hindrance. The methyl groups surrounding the nitrogen atom in isomers like 2,4,6-collidine make the nitrogen a poor nucleophile, preventing it from participating in unwanted side reactions. However, the nitrogen's lone pair of electrons is still available to act as a base, accepting protons. This property is invaluable in a wide range of organic transformations.

In modern research, trimethylpyridines are employed in:

Organic Synthesis: As non-nucleophilic bases in elimination reactions, acylations, and silylations. 2,4,6-collidine is frequently used as a solvent for the cleavage of hindered esters and as a tissue fixative for electron microscopy. fishersci.ptsigmaaldrich.com

Pharmaceutical and Agrochemical Industries: As building blocks for complex molecules. For instance, 2,3,5-collidine is a crucial precursor for certain pharmaceuticals. jubilantingrevia.comchemicalbook.in 2,4,6-trimethylpyridine is used in the synthesis of various chemicals, including pesticides and dyes. ontosight.ai

Materials Science: In the production of polymers and catalysts. jubilantingrevia.com

Biochemical Research: To study enzyme activities and metabolic pathways. chemimpex.com

The versatility of trimethylpyridine isomers ensures their continued importance in both academic and industrial research, driving the need for a clear understanding of their specific properties and applications. The commercial availability of "mix-collidine" underscores the industrial demand for these compounds, even when sold as a mixture of isomers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2 B13821612 Mix-collidine

Properties

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

2,3,6-trimethylpyridine;2,4,6-trimethylpyridine

InChI

InChI=1S/2C8H11N/c1-6-4-7(2)9-8(3)5-6;1-6-4-5-7(2)9-8(6)3/h2*4-5H,1-3H3

InChI Key

OQNUQKJWBHYJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)C.CC1=CC(=NC(=C1)C)C

Origin of Product

United States

Synthetic Methodologies and Strategies for Collidine Derivatives

Novel Approaches to Pyridine (B92270) Ring Formation and Alkylation for Collidine Synthesis

The synthesis of the collidine scaffold, a trimethyl-substituted pyridine, has been a subject of extensive research, leading to the development of several novel methodologies. These approaches aim to improve efficiency, selectivity, and environmental compatibility compared to classical methods.

The Chichibabin pyridine synthesis, first reported in 1924, represents a foundational method for creating pyridine rings through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849). wikipedia.org This reaction is particularly relevant for the production of methyl-substituted pyridines like collidines. wikipedia.org Modern adaptations of this reaction are often conducted in the gas phase at temperatures between 350–500 °C, using oxide catalysts such as modified alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). wikipedia.org The mechanism of these syntheses involves a series of reactions including imine formation, base-catalyzed aldol (B89426) condensations, and Michael reactions. wikipedia.org

A notable example is the synthesis of 2,4,6-trimethylpyridine (B116444) (a collidine isomer) through the condensation of acetylene (B1199291) and ammonia. semanticscholar.orgresearchgate.net Research has focused on developing efficient catalysts for this process. Studies have shown that catalysts composed of cadmium oxide (CdO) on a kaolin (B608303) support can produce a mixture of methylated pyridines, including 2,4,6-trimethylpyridine. semanticscholar.orgresearchgate.net The yield of methylpyridines is dependent on the concentration of the active CdO component in the catalyst, with optimal results observed at specific loadings. semanticscholar.org The addition of a second metallic component, such as chromium(III) oxide (Cr₂O₃), can further enhance the yield. researchgate.net

Table 1: Effect of Catalyst Composition on Methylpyridine Yield

Catalyst Brand Catalyst Composition 2-Methylpyridine (B31789) Yield (%) 4-Methylpyridine Yield (%) Total Yield (%)
CK-13 CdO-13.0%, kaolin-87.0% 41.2 22.4 63.6
CChK-13 CdO-13.0%, Cr₂O₃-5.0%, kaolin-82.0% 45.4 24.8 70.2

Data sourced from researchgate.net

Furthermore, liquid-phase condensation of aldehydes with ammonia or its derivatives in the presence of homogeneous cobalt-containing catalysts has been explored for synthesizing arylalkyl-substituted pyridines. arkat-usa.org For instance, the condensation of benzaldehyde (B42025) with alkylaldehydes and urea, catalyzed by a Co(2-ethylhexanoate)₂–AlR₃ system, can yield 2,3,5-trisubstituted pyridines in high yields (80–95%). arkat-usa.org

A groundbreaking approach to pyridine synthesis involves the direct use of dinitrogen (N₂), the most abundant source of nitrogen on Earth. researchgate.netnih.govacs.org This method is challenging as it requires the cleavage of the strong N≡N triple bond. nih.govacs.orgresearchgate.net Research has demonstrated that certain transition metal complexes can activate and split dinitrogen to form metal nitride complexes, which can then serve as a nitrogen source for the synthesis of nitrogen-containing organic molecules. researchgate.netacs.org

A significant breakthrough in this area is the synthesis of collidine from dinitrogen using a tungsten complex. nih.govacs.org A specially designed tungsten complex featuring a 2,2'-(tBu₂As)₂-substituted tolane ligand is capable of splitting N₂ to form a tungsten nitride. nih.govacs.org This nitride is then reacted with 2,4,6-trimethylpyrylium triflate. In a novel skeletal editing process, the oxygen atom of the pyrylium (B1242799) salt is replaced by the nitrogen atom from the tungsten nitride, resulting in the formation of collidine and a tungsten oxo complex. nih.govacs.org This reaction represents an unprecedented method for incorporating atmospheric nitrogen into a pyridine ring. nih.govacs.org

The choice of ligand on the transition metal is crucial. For example, the tungsten complex with the (tBu₂As)₂-substituted ligand successfully splits dinitrogen, whereas a similar complex with an (iPr₂As)₂-substituted ligand does not. nih.govacs.org This highlights the importance of ligand design in the activation of dinitrogen. acs.org

Zeolite molecular sieves have emerged as highly effective and environmentally friendly catalysts for the gas-phase synthesis of collidines. google.com Their shape-selective properties can lead to high yields and selectivity for specific isomers. google.comresearchgate.net

A process has been developed for the synthesis of tri- and tetra-alkylated pyridines, including collidines, by reacting methyl ethyl ketone with formaldehyde (B43269) in the presence of ammonia. google.com This gas-phase reaction is catalyzed by a ZSM-5 zeolite that contains silica-alumina and at least one metal ion from a group including lanthanum, lead, manganese, iron, copper, and cobalt. google.com This method is noted for being eco-friendly and economical, with the potential for high yields of up to 80%. google.com The catalyst can be recycled and reused multiple times, and the process exhibits high atom selectivity. google.com Depending on the specific reactants, different collidine isomers such as 2,3,5-collidine and 2,3,6-collidine can be synthesized. google.com

The acidic properties of zeolites, such as HMCM-22, play a crucial role in their catalytic activity. acs.org The strong Brønsted acid sites on the external surface of the zeolite are key to the reaction. acs.org The use of collidine itself as a probe molecule in temperature-programmed desorption (TPD) studies has helped to characterize these external acid sites. acs.org

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions at elevated temperatures and pressures. cam.ac.ukosti.gov This technique is particularly advantageous for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers, as it can increase the solubility of organic ligands and overcome high activation energies to form unique, metastable phases. cam.ac.ukrsc.orgconicet.gov.archemrxiv.org

While specific examples of hydrothermal in situ ligand reactions for the synthesis of pyridinecarboxylates directly from collidine are not extensively detailed in the provided sources, the principles of hydrothermal synthesis are relevant. For instance, hydrothermal reactions have been used to synthesize a three-dimensional cadmium-organic framework from 2,6-naphthalenedicarboxylate. cam.ac.uk The conditions of the hydrothermal synthesis, such as temperature and the composition of the reaction mixture, can be optimized to produce highly crystalline and pure products. cam.ac.ukosti.gov This methodology could potentially be adapted for reactions involving collidine derivatives to produce functionalized pyridine compounds. The use of surface modifiers during hydrothermal synthesis can also influence the resulting particle morphology and properties. conicet.gov.ar

Semisynthesis provides a powerful strategy for creating novel derivatives from readily available starting materials. In the context of collidines, simple chemical modifications of a known collidine derivative can lead to new compounds with potentially interesting properties. magritek.comx-mol.net

One approach starts with the accessible 3-acetyl derivative of collidine. magritek.comx-mol.net Through a series of straightforward chemical transformations, new collidine derivatives that have not been previously described can be synthesized. magritek.comx-mol.net The structures of these new compounds are typically confirmed using spectroscopic methods like ¹H- and ¹³C-NMR spectroscopy. magritek.com This strategy of modifying a complex, naturally derived molecule is a common theme in medicinal chemistry, for example in the modification of fusidic acid or lipid A. researchgate.netresearchgate.net Collidine itself has been used as a high-boiling point solvent and base in the chemical modification of other complex molecules, such as in the synthesis of pyropheophorbide a derivatives. google.com

Hydrothermal In Situ Ligand Reactions for Pyridinecarboxylates

Stereoselective and Regioselective Synthesis of Substituted Collidines

Achieving control over the spatial arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity) is a central goal in modern organic synthesis. masterorganicchemistry.comnumberanalytics.comtaylorandfrancis.com These principles are critical when synthesizing substituted collidine derivatives, as the biological activity and material properties of a molecule are often dependent on its specific three-dimensional structure and substitution pattern. taylorandfrancis.com

A regioselective reaction is one that favors the formation of one constitutional isomer over another. masterorganicchemistry.comnumberanalytics.com For example, in the synthesis of substituted pyridines, controlling where a new substituent adds to the collidine ring is a challenge of regioselectivity. Catalysis, whether by transition metals, small organic molecules (organocatalysis), or enzymes (biocatalysis), is a key tool for achieving high regioselectivity. numberanalytics.com

A stereoselective reaction preferentially forms one stereoisomer over another. masterorganicchemistry.comtaylorandfrancis.com Stereoisomers have the same molecular formula and connectivity but differ in the spatial orientation of their atoms. taylorandfrancis.com In the context of collidine synthesis, if a substituent is added that creates a new chiral center, a stereoselective reaction would favor the formation of one enantiomer or diastereomer.

Multicomponent reactions, such as those involving aza-Wittig/Diels-Alder sequences, offer a powerful method for the rapid, one-pot synthesis of diverse tri- and tetrasubstituted pyridines. nih.gov These reactions can exhibit high levels of both regio- and stereoselectivity. For instance, the Mitsunobu reaction of Morita–Baylis–Hillman (MBH) alcohols has been developed to be highly regioselective, providing access to α-alkylidene-β-hydrazino acid derivatives with good stereoselectivity. beilstein-journals.org While not directly applied to collidine in the cited text, such methodologies represent the state-of-the-art in controlling selectivity in the synthesis of highly substituted heterocyclic compounds. The choice of catalyst and reaction conditions is paramount in dictating the outcome of these selective reactions. nih.govbeilstein-journals.org

Development of Green Chemistry Protocols for Collidine Production

The development of environmentally benign and sustainable methods for the production of collidines and their derivatives is a significant focus of contemporary chemical research. Green chemistry principles, such as the use of eco-friendly catalysts and the design of high atom economy transformations, are being increasingly applied to minimize the environmental impact of these synthetic processes.

Eco-friendly Catalytic Processes

The shift towards greener manufacturing has spurred the development of eco-friendly catalytic processes for collidine synthesis, moving away from hazardous reagents and harsh reaction conditions. A notable advancement in this area is the use of heterogeneous catalysts, particularly zeolites, which offer advantages such as reusability, reduced corrosion, and high selectivity. google.com

One such process involves the gas-phase synthesis of collidines from methyl ethyl ketone and formaldehyde in the presence of ammonia over a ZSM-5 zeolite catalyst. google.com This method is highlighted as an eco-friendly, economical, and shape-selective heterogeneous process. The catalyst, a silica-alumina-based zeolite modified with metal ions like lanthanum, lead, manganese, iron, copper, or cobalt, can be recycled and reused multiple times, which significantly reduces waste. google.com The process boasts high yields and selectivity, contributing to its environmental and economic viability. google.com

Another green approach involves the electro-oxidative C–H functionalization for the synthesis of 2,4,6-collidinium salts. researchgate.netnih.gov This method proceeds under mild conditions, tolerates a broad range of functional groups, and utilizes an inexpensive and recoverable collidine-based electrolyte system. researchgate.netnih.gov The ability to recycle the electrolyte system makes this process attractive for large-scale applications. nih.gov

Furthermore, the use of water as a solvent in organic synthesis is a cornerstone of green chemistry. scielo.br Research has demonstrated the use of o-iodoxybenzoic acid (IBX) as an inexpensive, non-corrosive, and environmentally benign catalyst for the synthesis of pyridine derivatives in an aqueous medium. scielo.br Although not directly for collidine, this points to the potential of water-based systems for similar syntheses. The catalyst can be recovered and reused, and the process is characterized by short reaction times and high product yields. scielo.br

The following table summarizes various eco-friendly catalytic systems used in the synthesis of collidine and related compounds.

Catalyst SystemReactantsProductKey Green Features
Metal-modified ZSM-5 ZeoliteMethyl ethyl ketone, Formaldehyde, AmmoniaCollidinesReusable catalyst, High selectivity, Gas-phase reaction google.com
Electro-oxidative System with Collidinium ElectrolyteElectron-rich arenes, 2,4,6-collidineBenzylic 2,4,6-collidinium saltsMild conditions, Recoverable electrolyte, Broad functional group tolerance researchgate.netnih.gov
o-Iodoxybenzoic acid (IBX) in waterAldehyde, Malononitrile, Thiophenol2-amino-3,5-dicarbonitrile-6-thiopyridinesAqueous medium, Reusable catalyst, Inexpensive scielo.br
HATU / 2,4,6-collidineAmino acid estersPeptidesMinimal epimerization, Reduced use of toxic solvents nih.gov

High Atom Economy Transformations

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. The development of synthetic routes with high atom economy is crucial for minimizing waste and creating more sustainable chemical manufacturing processes.

In the context of collidine synthesis, several strategies have been developed to improve atom economy. For example, the synthesis of 2,4,6-collidinium salts via electrooxidative C–H functionalization is considered more atom-economical compared to traditional methods that rely on the Katritzky salt, which suffers from poor atom economy and high synthesis costs. researchgate.netnih.gov This electrochemical method avoids the need for pre-functionalized substrates, thereby reducing the number of synthetic steps and the amount of waste generated. researchgate.net

The gas-phase synthesis of collidines over zeolite catalysts also demonstrates high atom selectivity, meaning there is minimal wastage of the reactant compounds. google.com This is a significant advantage over older methods that may produce a mixture of products with low yields of the desired collidine isomer. google.com For instance, a patented process reacting 3,5-lutidine with an aliphatic alcohol in the presence of a Raney cobalt catalyst reports a high yield of 2,3,5-collidine (86%) and high selectivity, indicating an efficient use of the starting materials. google.com

The table below highlights research findings related to high atom economy transformations in the synthesis of collidine derivatives and related compounds.

Synthetic MethodReactantsProductAtom Economy Improvement
Electrooxidative C–H functionalizationElectron-rich arenes, 2,4,6-collidine2,4,6-collidinium saltsMore atom-economical than using Katritzky salt; avoids pre-functionalization researchgate.netnih.gov
Gas-phase synthesis over zeoliteMethyl ethyl ketone, Formaldehyde, AmmoniaCollidinesHigh atom selectivity with minimal wastage of reactants google.com
Alkylation of 3,5-lutidine3,5-lutidine, Aliphatic alcohol2,3,5-collidineHigh yield (86%) and selectivity, indicating efficient material use google.com
N- to C-direction peptide synthesisAmino acid estersPeptidesPotential to minimize the use of atom-intensive protecting groups nih.gov

These developments in green chemistry protocols underscore a significant trend towards more sustainable and efficient methods for the production of collidines and their derivatives. By focusing on eco-friendly catalysts and high atom economy transformations, the chemical industry can reduce its environmental footprint while continuing to produce these valuable compounds.

Mechanistic Investigations of Reactions Involving Collidine Compounds

Collidines as Sterically Hindered Bases in Organic Reactions

Due to the presence of methyl groups on the pyridine (B92270) ring, particularly adjacent to the nitrogen atom, collidines are effective as proton scavengers but are poor nucleophiles. This characteristic is crucial in many organic transformations where the base is required to deprotonate a species without interfering with electrophilic centers in the reacting molecules.

Role in Peptide Coupling Reactions

In peptide synthesis, the formation of the amide bond between two amino acids requires the activation of a carboxylic acid group. This activation, however, also increases the risk of racemization at the chiral center of the amino acid. The choice of base is critical to minimize this side reaction.

2,4,6-Collidine has been identified as an efficient base for peptide segment coupling, especially when using azabenzotriazole-based onium-style coupling reagents, due to the steric hindrance around the nitrogen atom. acs.org In situations with a high risk of racemization, the use of a weaker base like collidine is recommended over stronger, more commonly used bases such as N,N-Diisopropylethylamine (DIPEA) or N-methyl-morpholine (NMM). bachem.comnih.gov This is because stronger bases can promote the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. Collidine's moderate basicity and significant steric hindrance help to suppress this pathway. bachem.comnih.gov

For instance, in the synthesis of peptide nucleic acid (PNA) analogues, the coupling reagent HATU was successfully used in conjunction with collidine. rsc.org While more hindered bases have been explored, collidine remains a valuable tool for maintaining stereochemical integrity during the delicate process of peptide bond formation. acs.org

Influence on Reaction Selectivity and Yield

In a study on redox-configurable ambidextrous catalysis, various bases were tested. Sterically hindered bases like collidine provided low yields and stereoselectivities in this specific context. rsc.org However, in other reactions, this steric hindrance is advantageous. For example, in the electrooxidative C-H functionalization of activated arenes, using the more sterically hindered 2,4,6-collidine as the nucleophile resulted in complete selectivity for the benzylic position, leading to the desired product in good yield. nih.gov

The choice of base can also impact reaction rates and efficiency. In a reductive metallaphotoredox-catalyzed allylation reaction, switching the base from K3PO4 to 2,4,6-collidine led to a higher initial reaction rate and an increase in the initial quantum yield from 1.3% to 7%. nih.gov This enhancement makes the reaction more efficient and scalable. nih.gov

In the context of dehydrobromination reactions, such as the conversion of tetra-O-acetyl-α-D-glucopyranosyl bromide to 2-acetoxy-D-glucal triacetate, collidine acts as a catalyst. cdnsciencepub.com The reaction mechanism involves the dissociation of the starting material to a glycosyloxocarbonium ion, which is solvated by the amine. cdnsciencepub.com The structure of the amine then dictates the rate of proton transfer to form the final product versus the formation of an N-glucoside byproduct. cdnsciencepub.com

The following table summarizes the effect of different bases on the yield and enantiomeric excess (ee) in a specific catalytic reaction.

BaseYield (%)ee (%)pKa of Conjugate Acid in Acetonitrile
Collidine LowLow14.77
2,6-di-tert-butyl-4-methylpyridine LowLow-
DIPEA HighHigh-
NEt3 HighHigh18.46
DBU LowLow24.33
DMAP LowHigh-
DABCO LowHigh-
This table is adapted from data presented in a study on redox-configurable ambidextrous catalysis and shows the general performance of various bases, highlighting the nuanced role of steric hindrance and basicity. rsc.orgsigmaaldrich.com

Participation of Collidines in Catalytic Cycles and Transformations

Collidines and their conjugate acids (collidinium salts) are not just simple bases but can actively participate in and influence complex catalytic cycles.

Mechanism in Frustrated Lewis Pair Chemistry

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct. rsc.org This "frustration" leaves their acidity and basicity available to cooperatively activate small molecules like H2. acs.orgnih.gov

In FLP chemistry, sterically hindered pyridines like 2,6-lutidine and 2,4,6-collidine can serve as the Lewis base component. acs.orgrsc.org For instance, in the hydrogenation of certain electron-deficient olefins, a combination of a borane (B79455) (Lewis acid) and collidine (Lewis base) can effectively catalyze the reaction. acs.org The proposed mechanism for some FLP-mediated hydrogenations involves the heterolytic cleavage of H2, where the Lewis base abstracts a proton (H+) and the Lewis acid accepts a hydride (H-). researchgate.netlibretexts.org These activated hydrogen species are then transferred to the substrate. The choice of the sterically hindered base is critical, as less hindered bases might form a stable adduct with the Lewis acid, quenching the FLP reactivity. rsc.org

Role in Titanium(III) Chemistry and Radical Intermediates

In reactions mediated by titanium(III) reagents, such as the reductive opening of epoxides, collidine hydrochloride is often used as an additive in protic catalysis. nih.gov The Cp2TiCl/H2O system can be used for the reduction of various functional groups, and in a catalytic cycle developed for this system, collidine hydrochloride acts as a versatile acid to protonate Ti-C or Ti-O bonds, regenerating the Cp2TiCl2 catalyst. mdpi.com

Mechanistic studies have revealed that the role of collidine hydrochloride can be more complex than just being a proton source. It can form an "ate" complex with Cp2TiCl. nih.gov This complex is in equilibrium with free Cp2TiCl, and its formation effectively decreases the instantaneous concentration of the highly reactive free Cp2TiCl. nih.gov This modulation of the catalyst's concentration can be crucial for reaction outcomes, preventing side reactions like the decomposition of radical intermediates. nih.gov For example, in the intermolecular addition of an epoxide to an acrylate (B77674) acceptor, the presence of collidine hydrochloride was essential to prevent the formation of an undesired allylic alcohol byproduct. nih.gov

In titanocene-catalyzed reductive epoxide openings, a combination of a titanocene (B72419) complex, a stoichiometric reductant like manganese, and collidine hydrochloride is used. mdpi.com The collidine salt serves to regenerate the titanocene catalyst and provide a proton source. mdpi.com

Mechanism in Dual Photoredox/Cobalt Catalysis for Hydrohalogenation

A recently developed method for the hydrohalogenation of aliphatic alkenes utilizes a dual photoredox/cobalt catalytic system where collidine·HX salts (where X = F, Cl, Br, I) serve as the source of both the proton and the halide anion. acs.orgorganic-chemistry.orgnih.govresearchgate.net This approach is significant because it avoids the use of highly acidic hydrogen halides, thereby improving functional group tolerance. organic-chemistry.org

The proposed mechanism for this transformation involves a radical-based umpolung strategy. thieme-connect.com The dual catalytic system converts the proton and halide anion from the collidine·HX salt into a nucleophilic hydrogen radical equivalent and an electrophilic halogen radical equivalent, respectively. organic-chemistry.org

The catalytic cycle is thought to proceed as follows:

A photosensitizer, upon irradiation with light, reduces a Co(II) complex to a Co(I) species.

The Co(I) intermediate is protonated by the collidinium ion to generate a Co(III)-hydride species.

This Co(III)-H acts as a hydrogen atom transfer (HAT) agent, adding to the alkene to form a carbon-centered radical and regenerate the Co(II) catalyst. nih.gov

The carbon-centered radical is then trapped by the halide, which is delivered from a cobalt-halide complex, to furnish the final alkyl halide product.

This dual catalytic system showcases the multifaceted role of collidine, where its conjugate acid initiates the catalytic cycle by protonating the cobalt center, enabling the subsequent radical-mediated functionalization of the alkene. thieme-connect.com

The following table provides a brief overview of the conditions for the hydrohalogenation of an alkene using different collidine·HX salts.

HydrohalogenationAdditive
Hydrofluorination n-Bu4NOTf (10 mol%), H2O (1.0 equiv)
Hydrochlorination n-Bu4NOTf (10 mol%)
Hydrobromination None
Hydroiodination None
This table is based on data for the dual photoredox/cobalt catalyzed hydrohalogenation of alkenes. thieme-connect.com

Mechanism of Brønsted Acid Catalysis with Collidine Counterions

In the realm of Brønsted acid catalysis, collidine and its derivatives can significantly influence reaction pathways. While strong acids are known to catalyze reactions like the hydrolysis and transesterification of esters by protonating the carbonyl oxygen and enhancing electrophilicity, the role of the counterion, such as a collidinium ion, is also of mechanistic importance. wikipedia.org

Quantum chemical investigations have shown that in certain Brønsted acid-catalyzed reactions, such as those involving triflic acid (TfOH), the triflate anion (OTf⁻) actively participates in the reaction mechanism, particularly in low-polarity solvents. nih.gov This suggests that the conjugate base of the Brønsted acid is not always a spectator ion. nih.gov The interaction between the protonated substrate and the counterion can be critical. For instance, in the Brønsted acid-catalyzed transformation of carbonyl-olefin substrates, the involvement of the triflate counterion is necessary to facilitate a carbonyl-ene reaction over a competing oxetane (B1205548) formation pathway. nih.gov

The nature of the Brønsted acid and its conjugate base can impact the reaction barrier. While increasing the acidity of the catalyst may not significantly alter the activation barrier for certain steps, a weaker acid might, in some cases, lead to a lower barrier. nih.gov This highlights the nuanced role of the entire catalytic system, including the collidine counterion, in directing the course of the reaction.

Kinetics and Thermodynamics of Collidine-Mediated Processes

The study of kinetics and thermodynamics provides insight into the stability of chemical species and the rates of their transformations. samipubco.com For collidine-mediated processes, these aspects are crucial for understanding reaction feasibility and efficiency. The stability of complexes can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the change in free energy (ΔG) upon complex formation, while kinetic stability is concerned with the rate of ligand substitution, which is influenced by the activation energy and reaction mechanism. samipubco.com

Temperature-dependent studies of substitution reactions involving metal complexes have shown that rate constants generally increase with rising temperature. samipubco.com The activation parameters, including activation energy, enthalpy, and entropy, can be calculated from these studies and provide mechanistic details. For example, a positive activation entropy can suggest a dissociative mechanism, while a positive activation enthalpy indicates an endothermic process. samipubco.com

Table 1: Thermochemical and Kinetic Parameters for Biochemical Linking Functionalities

ParameterValue
Thermodynamic Stability Relates to free energy change (ΔG) of complex formation. samipubco.com
Kinetic Stability Pertains to the rate of ligand substitution. samipubco.com
Activation Energy Influences the rate of reaction. samipubco.com
Activation Enthalpy A positive value indicates an endothermic reaction. samipubco.com
Activation Entropy A positive value can suggest a dissociative mechanism. samipubco.com
This table is generated based on general principles of chemical kinetics and thermodynamics and is not specific to mix-collidine.

Elucidation of Elementary Reaction Steps in Collidine Chemistry

In the context of collidine chemistry, identifying the elementary steps would involve determining whether collidine itself or a derivative acts as a reactant, a catalyst, or an intermediate in each step. For example, in a base-assisted reaction, a bimolecular step could involve the collision of a substrate with a collidine molecule. The energy and orientation of this collision are critical for the reaction to proceed. youtube.com Computational chemistry can be a powerful tool in modeling these elementary steps, visualizing transition states, and predicting reaction pathways, which can then be validated by experimental data. fiveable.me

Radical Reaction Pathways Involving Collidine Derivatives

Collidine and its derivatives have been shown to play a significant role in radical reactions. In the radical chain monoalkylation of pyridines, 2,4,6-collidine has a positive effect on the reaction outcome. nih.govchemrxiv.org It is believed to facilitate the rearomatization step and prevent the reversal of the radical addition step. chemrxiv.org This effect is particularly noticeable for more stabilized tertiary alkyl radicals. chemrxiv.org

In some radical reactions, collidine is essential for achieving good yields. For instance, in the reaction of N-methoxyquinaldinium with cyclohexene, the presence of 2,4,6-collidine was necessary to obtain the desired 4-cyclohexylquinaldine product. chemrxiv.org Similarly, in certain reductive cross-coupling reactions of olefins, the use of 2,4,6-collidine as a weak base enhances the reactivity of less activated electron-poor olefins. acs.org

The mechanism of these radical reactions often involves the formation of radical intermediates. For example, in the direct C-C bond formation from alcohols, a low-valent titanium reagent prepared from TiCl₄(collidine) and manganese powder can generate benzyl (B1604629) radical species. eurekalert.org These radicals can then be trapped by radical-trapping agents to form new C-C bonds. eurekalert.org Mechanistic investigations, such as radical probe experiments and deuterium (B1214612) labeling studies, can provide evidence for the involvement of radical intermediates in these collidine-mediated processes. acs.org

Applications of Collidines in Advanced Organic Synthesis and Catalysis

Catalytic Roles of Collidines in Diverse Transformations

Due to its unique properties, mix-collidine and its derivatives play crucial roles as catalysts or reagents in a range of organic reactions.

Synthesis of Quinolines and Related Azaarenes

Collidines have been instrumental in the development of efficient methods for the synthesis of quinolines and other nitrogen-containing aromatic heterocycles (azaarenes). For instance, a combination of palladium(II) acetate, 2,4,6-collidine, and a Brønsted acid catalyzes the aerobic oxidative aromatization of aliphatic alcohols and anilines to produce a variety of substituted quinolines in high yields. organic-chemistry.orgrsc.org This method is notable for its scalability and tolerance of various functional groups. organic-chemistry.org In another example, a palladium-catalyzed decarbonylative Suzuki cross-coupling reaction utilizes collidine to facilitate the synthesis of heterobiaryl compounds, including those with quinoline (B57606) moieties. organic-chemistry.org

The role of collidine often extends beyond simple base catalysis. In some transition metal-catalyzed reactions, it is believed to stabilize the active catalytic species, preventing decomposition and leading to improved reaction outcomes. orgsyn.org

Formation of O,O-Mixed, O,S- and N,O-Acetals

Collidines are key reagents in the synthesis of mixed acetals. The treatment of symmetrical O,O-acetals with triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf) and 2,4,6-collidine generates weakly electrophilic collidinium salts. organic-chemistry.orgorganic-chemistry.org These intermediates can then react with various nucleophiles, such as alcohols, lithium thioxide, or sodium azide, to afford O,O-mixed, O,S-, and N,O-acetals, respectively, in good yields. organic-chemistry.orgorganic-chemistry.org This method provides a versatile route to these important functional groups under mild conditions. acs.orgnih.gov

A detailed study of this reaction using various bases identified the combination of TESOTf and a hindered pyridine (B92270) base like 2,6-lutidine or 2,4,6-collidine as optimal for the chemoselective deprotection of acetals from aldehydes, even in the presence of more stable ketals. acs.orgnih.gov

Cyclization Reactions and Stereoselective Processes

The steric hindrance of collidine makes it a valuable component in various cyclization and stereoselective reactions. For example, bis(collidine)bromine(I) hexafluorophosphate (B91526) has been used as a reagent for the diastereospecific synthesis of 2-oxetanones and 2-azetidinones from α,β-unsaturated acids and N-sulfonamides, respectively, through a 4-endo-trig cyclization. acs.org Similarly, this reagent promotes the cyclization of cinnamic alcohols to form oxetanes. acs.org

In the realm of stereoselective synthesis, collidine and its derivatives are often employed to control the stereochemical outcome of reactions. For instance, a modified Vorbrüggen procedure for the synthesis of nucleoside analogues utilizes collidine in conjunction with silylating agents to achieve stereoselective coupling. clockss.org Furthermore, ruthenium-catalyzed cyclocarbonylation of allenyl alcohols in the presence of 2,4,6-collidine provides a pathway to α,β-unsaturated lactones, a key step in the stereoselective synthesis of natural products like (+)-isomintlactone. acs.orgnih.gov The use of collidine hydrochloride as an additive has also been shown to improve the yield and selectivity in certain titanium(III)-mediated radical cyclizations. nih.govrsc.orgmdpi.comescholarship.org

Activation of Amides and Keteniminium Chemistry

A significant application of collidine lies in the activation of amides and the generation of highly reactive keteniminium ions. thieme-connect.comd-nb.info The combination of triflic anhydride (B1165640) and a non-nucleophilic base like collidine is a cornerstone of this chemistry. rsc.orgorgsyn.org This method allows for the in situ formation of keteniminium triflates from enolizable amides. thieme-connect.comd-nb.info The hindered nature of collidine is crucial as it prevents the trapping of the highly electrophilic keteniminium ion, thereby increasing its concentration in the reaction mixture and allowing it to participate in subsequent reactions. thieme-connect.comd-nb.info

This strategy has been exploited in various transformations, including [2+2] cycloadditions to form cyclobutanones and other cyclic systems. orgsyn.orgrsc.org The activation of secondary amides with triflic anhydride and collidine can also lead to the formation of substituted isoquinolines and β-carbolines through intramolecular addition of tethered nucleophiles. rsc.org Furthermore, this amide activation protocol has been utilized for the chemoselective α-trifluoroacetylation of tertiary amides. organic-chemistry.org

Reagent SystemAmide TypeIntermediateApplication
Triflic anhydride / CollidineEnolizable AmidesKeteniminium triflate[2+2] Cycloadditions, Synthesis of cyclic systems
Triflic anhydride / CollidineSecondary AmidesActivated amideIntramolecular cyclization to form isoquinolines
Trifluoroacetic anhydride / CollidineTertiary Amides1-Acyloxyenamineα-Trifluoroacetylation

Dimerization of Alkynes and Reduction of CO2

Collidine has been implicated in the dimerization of terminal alkynes, a process that can lead to the formation of conjugated enynes, which are valuable building blocks in organic synthesis. organic-chemistry.orgwiley-vch.dersc.org While the specific role of collidine can vary depending on the catalytic system, it often acts as a base to facilitate the reaction.

More recently, collidines have been employed in the challenging field of carbon dioxide (CO2) reduction. In one approach, an aluminum porphyrin complex, in conjunction with 2,4,6-collidine, acts as a frustrated Lewis pair (FLP) to catalyze the hydrogenation of CO2 to formamides. rsc.orgrsc.org In this system, collidine functions as the Lewis base component of the FLP. rsc.orgrsc.org Collidine has also been used as a base in the electrochemical reduction of CO2 catalyzed by rhenium complexes, where it facilitates the grafting of the molecular catalyst onto the electrode surface. acs.orgchemrxiv.org

Ligand Design and Metal-Catalyzed Reactions Employing Collidines

Beyond its role as a base, collidine and its derivatives can also function as ligands in transition metal catalysis. Although not as common as phosphine (B1218219) or N-heterocyclic carbene ligands, the steric bulk of collidine can be advantageous in certain contexts.

In some palladium-catalyzed cross-coupling reactions, such as the Stille coupling, the presence of collidine is thought to stabilize the active palladium complex, preventing the precipitation of palladium black and leading to improved catalytic performance. orgsyn.org The design of ligands is a critical aspect of modern catalysis, and while collidine itself is a simple molecule, the principles of steric hindrance it embodies are central to the development of more sophisticated ligands that can enhance catalyst activity, selectivity, and stability. ua.eduacs.orgscholaris.ca

The use of collidine as an additive or co-catalyst has been reported in a variety of metal-catalyzed reactions, including those catalyzed by copper, ehu.es titanium, nih.govdntb.gov.ua and cobalt. nih.gov In these cases, collidine can influence the reaction outcome through various mechanisms, such as acting as a proton shuttle, modifying the properties of the metal center, or facilitating the regeneration of the active catalyst.

Supramolecular Architectures and Recognition Phenomena Involving Collidines

In the realm of supramolecular chemistry, the assembly of molecules into larger, well-defined structures through non-covalent interactions is a central theme. researchgate.net Host-guest chemistry, a significant subdivision of this field, focuses on creating complexes where a "host" molecule encloses a "guest" molecule or ion, held together by forces other than covalent bonds. wikipedia.orgulisboa.pt These interactions, which include hydrogen bonding, van der Waals forces, π-π interactions, and halogen bonding, are the foundation of molecular recognition—the specific binding between two or more molecules. wikipedia.orgmdpi.com Collidines, particularly the sterically hindered 2,4,6-trimethylpyridine (B116444) isomer, serve as versatile building blocks in the design of such supramolecular systems due to their unique electronic and steric properties. solubilityofthings.com Their involvement ranges from acting as guests within molecular containers to participating in intricate recognition events that dictate the architecture of the resulting assembly.

The ability of collidine to participate in these complex systems allows for the construction of novel materials and provides a platform for studying the fundamental principles of molecular self-assembly and recognition. yale.edunso-journal.org

Collidines as Guest Molecules in Host-Guest Assemblies

A prominent role for collidines in supramolecular chemistry is that of a "guest" molecule, capable of being encapsulated within the cavity of a larger "host" molecule. wikipedia.org This encapsulation is driven by a combination of size, shape, and chemical complementarity between the host and the guest.

Detailed research has demonstrated the inclusion of 2,4,6-collidine within a hexagonal host framework constructed from 2,4,6-Tris-(bromophenoxy)-1,3,5-triazine. researchgate.netcapes.gov.br This host system, which assembles through robust Br···Br interactions, is designed with a porous structure capable of accommodating various guest molecules. researchgate.net The selection of guests is determined by their ability to fit within the host's pores, showcasing a clear example of molecular recognition. In these host-guest complexes, often called clathrates, the interaction between the host and guest typically involves purely van der Waals bonding. wikipedia.org

The versatility of this triazine-based host is highlighted by its ability to encapsulate a range of molecules, as detailed in the table below.

Host MoleculeGuest Molecules
2,4,6-Tris-(bromophenoxy)-1,3,5-triazineHexachlorobenzene
2,4,6-Collidine
1-Methylnaphthalene
Mesitylene
This table showcases various guest molecules that can be included in the porous structure of the host framework as identified in research studies. researchgate.net

Role in Anion Recognition and Crystal Engineering

Collidines also play a crucial role in the formation of supramolecular structures through specific ion recognition, particularly with anions. The protonated form of collidine, the collidinium cation, can form well-defined crystalline structures with various anions through a network of non-covalent interactions.

A key example is the structure of 2,4,6-trimethylpyridinium nitrate (B79036), which has been characterized by single-crystal X-ray diffraction. researchgate.net In this salt, the collidinium cation and the nitrate anion are organized into a stable, repeating lattice. The architecture is primarily governed by hydrogen bonds and anion-π interactions. Specifically, the anions and cations are linked by N—H···O interactions. researchgate.net Furthermore, a notable N—O···π interaction occurs between the oxygen atom of the nitrate anion and the electron-rich π-system of the pyridinium (B92312) ring, creating a "sandwich" that helps establish the crystal packing. researchgate.net This specific recognition between the cation and anion demonstrates how non-covalent forces can be harnessed to engineer crystal structures.

Detailed findings from the crystallographic analysis of 2,4,6-trimethylpyridinium nitrate are presented below.

Interaction TypeAtoms InvolvedDistance (Å)Significance
Hydrogen BondingN—H···O0.875 (18) for N-HLinks cations and anions, directing the primary assembly. researchgate.net
Anion-π InteractionN2—O1···Cg13.2899 (5)Stabilizes the crystal packing through interaction with the pyridine ring. researchgate.net
Data from the crystallographic study of 2,4,6-trimethylpyridinium nitrate, where Cg1 is the centroid of the aromatic pyridine ring. researchgate.net

This capacity for specific recognition and self-assembly makes collidine and its derivatives valuable components in crystal engineering and the development of functional materials where precise molecular arrangement is key. mdpi.comresearchgate.net The principles of using non-covalent interactions to build complex architectures are central to creating advanced materials with tailored properties. researchgate.netmdpi.com

Theoretical and Computational Chemistry Studies of Collidine Structures and Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying collidine systems. mdpi.com It is widely used to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. acs.org

Researchers have employed DFT calculations to investigate various reactions involving collidine. For instance, in a study on the reactions of keteniminium ions, DFT calculations using the ωB97X-D functional were performed to understand the competition between different reaction pathways. acs.org The calculations, which included collidine as a base, helped to rationalize the observed product distribution by comparing the energy barriers of competing transition states. acs.org Specifically, a transition state involving collidine was found to be 5.0 kcal/mol higher in energy than a competing pathway, explaining the preference for the formation of a monomeric cycloadduct. acs.org

DFT has also been instrumental in understanding the role of collidine and its derivatives in catalytic cycles. nih.gov For example, in a study of a photoredox-catalyzed allylation reaction, DFT calculations (at the B3LYP-D3 level) were used to elucidate the mechanism and explain the observed diastereoselectivity. nih.gov The calculations revealed the relative energies of intermediates and transition states, providing a detailed picture of the reaction pathway. nih.gov

Table 1: Examples of DFT Functionals and Basis Sets Used in Collidine Reaction Studies

Reaction Type DFT Functional Basis Set Key Findings Reference
Keteniminium Ion Cycloaddition ωB97X-D def2-SVP/def2-TZVPP Rationalized product selectivity based on transition state energies. acs.org
Photoredox-Catalyzed Allylation B3LYP-D3 Not Specified Elucidated reaction mechanism and origin of diastereoselectivity. nih.gov

Conformational Analysis and Stereochemical Predictions

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. sathyabama.ac.inchemistrysteps.com For substituted pyridines like collidine, the orientation of the methyl groups can influence the molecule's reactivity and interactions.

Computational methods are used to predict the most stable conformations and to understand the energy barriers between them. libretexts.org This is particularly important for designing chiral collidine derivatives used in asymmetric catalysis. By modeling the conformational landscape, chemists can predict which stereoisomer will be favored in a reaction, guiding the synthesis of stereochemically pure products. washington.edu

For example, in reactions involving hindered rotation around single bonds (atropisomerism), computational analysis can predict the stability of different atropisomers. sathyabama.ac.in This information is crucial for designing catalysts where a specific three-dimensional structure is required for high stereoselectivity. While specific computational studies on the conformational analysis of mix-collidine are not abundant in the provided search results, the principles of conformational analysis are broadly applicable. libretexts.orgsfu.ca

Prediction of Spectroscopic Signatures and Electronic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. researchgate.net For collidine and its derivatives, theoretical calculations can predict various spectroscopic data, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

DFT and time-dependent DFT (TD-DFT) are commonly used methods for these predictions. acs.org For example, by calculating the magnetic shielding tensors, one can predict the ¹H and ¹³C NMR spectra of different collidine isomers, helping to distinguish them experimentally. Similarly, calculating the vibrational frequencies can help to assign the peaks in an experimental IR or Raman spectrum.

Furthermore, computational methods provide insights into the electronic properties of collidine, such as the molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. unige.ch These properties are fundamental to understanding the molecule's reactivity, its ability to act as a ligand, and its behavior in different chemical environments. nih.govsemanticscholar.org

Computational Approaches to Catalyst Design and Optimization

Computational methods are increasingly being used to design and optimize catalysts, reducing the need for time-consuming and expensive trial-and-error experimentation. numberanalytics.comnortheastern.edursc.org In the context of collidine, which can act as a ligand or a base in catalytic systems, computational approaches can be used to:

Screen potential catalyst candidates: By calculating the reaction barriers for a proposed catalytic cycle with different collidine derivatives, researchers can identify the most promising candidates for synthesis and experimental testing. caltech.edu

Optimize catalyst performance: Computational models can provide insights into how modifications to the collidine structure (e.g., changing the position or nature of substituents) affect catalytic activity and selectivity. pnnl.gov

Understand deactivation pathways: By modeling potential side reactions or catalyst decomposition pathways, computational studies can help in designing more robust and long-lasting catalysts.

The use of DFT and other methods to model transition states and reaction kinetics is central to this field. numberanalytics.compnnl.gov For example, in a study on nickel-based catalysts, DFT calculations were used to understand the effect of potassium promoters on the selectivity of the water-gas shift reaction, providing mechanistic insights that could guide catalyst improvement. researchgate.net While this study did not directly involve collidine, the principles are applicable to collidine-containing catalytic systems.

Advanced Analytical and Spectroscopic Characterization Techniques in Collidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of collidine-containing compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. orgsyn.orgipb.pt For instance, in the ¹H NMR spectrum of 2,4,6-collidine, the methyl protons and aromatic protons exhibit characteristic chemical shifts. chemicalbook.com The integration of these signals helps in quantifying the number of protons in different environments.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are employed to establish connectivity between protons within a spin system, which is particularly useful for complex molecules where spectral overlap is an issue. harvard.edulibretexts.org For example, in complex atropisomeric derivatives of 2,6-dimethylpyridine, ¹H NMR spectroscopy, including the use of chiral solvating agents, has been instrumental in distinguishing between different stereoisomers. researchgate.net High-temperature NMR experiments can also be used to determine rotational barriers in these sterically hindered molecules. researchgate.net

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for a bis(2,4,6-trimethylpyridine) complex. orgsyn.org

Table 1: Representative NMR Data for a Bis(2,4,6-trimethylpyridine) Complex

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 2.40 s 6 H
¹H 2.78 s 12 H
¹H 7.11 s 4 H
¹³C 21.6 - -
¹³C 28.0 - -
¹³C 124.4 - -
¹³C 153.9 - -
¹³C 158.2 - -

Note: 's' denotes a singlet peak.

Mass Spectrometry-Based Methods for Mechanistic Insights

Mass spectrometry (MS) is a powerful tool for gaining mechanistic insights into reactions involving collidine. researchgate.net Electrospray ionization mass spectrometry (ESI-MS), a soft ionization technique, is particularly valuable for analyzing reaction mixtures and identifying intermediates. researchgate.netuvic.ca ESI-MS allows for the detection of charged species in solution, providing direct evidence for proposed reaction pathways. uvic.ca

The fragmentation patterns observed in mass spectra can help in the structural characterization of both starting materials and products. chemguide.co.uklibretexts.org By analyzing the fragments, it is possible to deduce the structure of the parent molecule. chemguide.co.uklibretexts.org In studies of peptide bond formation, for example, ESI-MS has been used to confirm the molecular weight of synthesized conjugates where collidine was used in the capping step. nih.gov Furthermore, ESI-MS has been employed to study the stability of ligand-target complexes, helping to differentiate between covalent and non-covalent interactions. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of crystalline solids. chemicalbook.comresearchgate.netnih.gov This technique has been used to confirm the structures of various collidine derivatives and their complexes. For instance, the crystal structure of bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate (B91526) has been determined, revealing the coordination geometry around the bromine atom. orgsyn.org Similarly, the structures of atropisomeric derivatives of penta-(o-tolyl)pyridines have been confirmed by single-crystal X-ray analysis, providing crucial information about their stereochemistry. researchgate.net

Application of Advanced Vibrational and Electronic Spectroscopies for Reaction Monitoring and Molecular Dynamics

Advanced vibrational and electronic spectroscopies, such as Raman and fluorescence spectroscopy, offer powerful means to monitor reactions and probe molecular dynamics in real-time. ipb.ptdntb.gov.ua

Raman Spectroscopy: This technique is sensitive to the vibrational modes of molecules and can be used to follow the progress of reactions involving collidine. unito.it For example, it can be used to study the interaction of collidine with acidic sites on catalysts. unito.it Low-frequency Raman spectroscopy can provide information about collective vibrations and skeletal modes, which is useful for characterizing crystal forms and structural formations. mdpi.com

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive method for detecting and quantifying fluorescent molecules. nih.gov In the context of collidine research, it has been used to study the response of fluorescent sensors to metal ions in a collidine-buffered solution. nih.gov The quenching or enhancement of fluorescence upon binding to a target can provide information about the binding event. mdpi.com Ratiometric fluorescence measurements, which use two different fluorescence signals, can improve the sensitivity and reliability of measurements in biological systems. rsc.org

The following table illustrates the use of fluorescence spectroscopy in monitoring the cleavage of a drug-dye conjugate in the presence of collidine. rsc.org

Table 2: Fluorescence-Based Monitoring of Drug-Dye Conjugate Cleavage

Time (h) F_Red / F_NIR (in PB) F_Red / F_NIR (in CM)
0 ~0 ~0
2 ~0.2 ~0.4
4 ~0.4 ~0.8
6 ~0.6 ~1.2
8 ~0.8 ~1.6
10 ~1.0 ~2.0

Note: PB refers to phosphate (B84403) buffer and CM refers to cell medium. F_Red and F_NIR are the fluorescence intensities in the red and near-infrared regions, respectively.

Electrochemical Methods for Reactivity and Catalyst State Analysis

Electrochemical methods, such as cyclic voltammetry (CV), are valuable for analyzing the reactivity of collidine and the state of catalysts in which it is involved. rsc.org CV can be used to study the redox behavior of molecules and to probe reaction mechanisms. jst.go.jp For example, the addition of collidine to a solution containing a metal complex can cause shifts in the redox potentials, providing information about the coordination of collidine to the metal center. ut.ac.ir

In studies of electrochemical reactions, collidine can act as a base, influencing the reaction pathway. jst.go.jp The effect of collidine on the cyclic voltammogram of a substrate can provide evidence for a proton-coupled electron transfer (PCET) mechanism. jst.go.jpresearchgate.net Electrochemical analysis has also been used to monitor the formation of coatings on electrode surfaces during reactions involving collidine. researchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Mix-collidine
2,4,6-trimethylpyridine (B116444)
bis(2,4,6-trimethylpyridine)bromine(I) hexafluorophosphate
2,6-dimethylpyridine
penta-(o-tolyl)pyridines
IRD-CLB
5-CLB
RD
OctA-RD
OEPFeIIICl
Pyridine (B92270)
Imidazole
Trifluoroiodomethane
Potassium permanganate (B83412)
2,4,6-pyridinetricarboxylic acid
Osmium tetroxide
N-methyl imidazole
Phenoxy acetic anhydride (B1165640)
D-phenylalanine
9-fluorenylmethoxycarbonyl chloride
O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
1-hydroxybenzotriazole hydrate
N,N-diisopropylethylamine
3′-amino-N6-[(di-n-butylamino)methylene]-3′-deoxy-5′-O-(4,4′-dimethoxytrityl)-D-adenosine
Carbamazepine
Nicotinamide
Saccharin
Methyl thiolate
Tri(tert-butyl)phosphine
Di(tert-butylphosphino)ferrocene
Acrylate (B77674)
Aryl halide
1-(4-methoxyphenyl)cyclohexan-1-ol
Methyl ether cyclohexane
N(4-NO2C6H4)2Ph
Fe(bpy)33+

Biological System Interactions and Mechanistic Insights of Collidine Derivatives Non Clinical

Molecular Interactions with Biomolecules and Biological Pathways

Collidine derivatives have been the subject of research to understand their interactions with various biomolecules and their influence on biological pathways. The presence of methyl groups on the pyridine (B92270) ring, as seen in 2,4,6-collidine, imparts distinct steric and electronic properties that govern its interactions. solubilityofthings.com These derivatives are known to engage in hydrogen bonding and other noncovalent interactions, which are crucial in biological recognition processes. researchgate.netmdpi.com

Studies have explored the formation of complexes between 2,4,6-collidine and carboxylic acids, aiming to create very short hydrogen bonds (VSHBs). researchgate.net Such interactions are significant as they are implicated in many biological processes. researchgate.net The investigation of these complexes through methods like X-ray crystallography and theoretical simulations provides insights into the fundamental forces driving molecular recognition. researchgate.net

Some research has also pointed towards the potential of collidine derivatives to interact with nucleic acids. caltech.edu While not the primary focus, the ability of these compounds to participate in the complex milieu of cellular interactions warrants further investigation. The understanding of these molecular interactions is fundamental to elucidating the biological effects of collidine derivatives.

Enzyme-Mediated Transformations and Inhibition Mechanisms

The interactions of collidine derivatives with enzymes are a significant area of study, with implications for drug development and understanding metabolic pathways. Certain derivatives have been shown to act as inhibitors of various enzymes.

For example, substituted 3-amino-2-hydroxyphenylacetamide derivatives, which can be synthesized using collidine, have been identified as potent and specific inhibitors of thrombin, a key enzyme in the blood coagulation cascade. google.com These compounds are thought to bind to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin. google.com

In other studies, various heterocyclic compounds derived from collidine have been synthesized and evaluated for their enzyme inhibitory activity. For instance, pyrazole (B372694) derivatives have been shown to be effective inhibitors of carbonic anhydrase, α-glycosidase, and cholinesterase enzymes. nih.gov Similarly, chalcone (B49325) derivatives have been designed as potent inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine (B94841) metabolism. nih.gov

The mechanism of inhibition often involves the formation of specific interactions, such as hydrogen bonds, between the collidine derivative and key amino acid residues within the enzyme's active site. nih.gov The steric and electronic properties conferred by the collidine core and its substituents play a crucial role in determining the potency and selectivity of enzyme inhibition.

It has also been noted that collidine itself can be used as a reagent in the synthesis of enzyme inhibitors. mcmaster.ca For instance, it has been used in the preparation of carboxylic acid derivatives that act as inhibitors for certain enzymes. mcmaster.ca

Design of Collidine-Based Probes for Biological Research

The unique properties of collidine derivatives have led to their use in the design of molecular probes for biological research. crimsonpublishers.com These probes are valuable tools for visualizing and studying cellular processes in real-time. rsc.org

Fluorescent probes are a prominent application. By incorporating a fluorophore into a collidine-based structure, researchers can create molecules that exhibit changes in their fluorescence properties upon interaction with specific biomolecules or in response to changes in the cellular environment. crimsonpublishers.comfrontiersin.org Quinoline-based fluorescent probes, which share a heterocyclic scaffold with collidine, have been extensively developed for bioimaging applications, highlighting the potential for collidine derivatives in this area. crimsonpublishers.com

These probes can be designed to target specific organelles or to be sensitive to particular ions or reactive oxygen species. nih.govmdpi.com The design strategy often involves linking the collidine derivative to a reporter molecule and a recognition element that selectively interacts with the target of interest. nih.gov The development of such probes facilitates a deeper understanding of complex biological phenomena at the molecular level. rsc.org

Hemorheological Activity and Antifibrotic Activity of Synthesized Derivatives

Recent research has highlighted the potential of newly synthesized 3-acetyl-2,4,6-trimethylpyridine (B1331374) derivatives in modulating blood flow properties and combating fibrosis. researchgate.netmagritek.com

Hemorheological Activity

A biological screening of synthesized collidine derivatives was conducted to assess their hemorheological activity using an in vitro model of blood hyperviscosity. researchgate.netmagritek.com Several of the synthesized compounds demonstrated a pronounced ability to improve blood rheology. researchgate.netmagritek.com This is significant because impaired blood flow properties, such as high blood viscosity and reduced red blood cell deformability, are associated with various cardiovascular diseases. researchgate.netresearchgate.net

The table below summarizes the hemorheological activity of selected synthesized collidine derivatives.

Table 1: Hemorheological Activity of Synthesized Collidine Derivatives
Compound Activity Level Reference
Compound 3 Pronounced researchgate.netmagritek.com
Compound 4 Pronounced researchgate.netmagritek.com
Compound 5 Pronounced researchgate.netmagritek.com

Antifibrotic Activity

In addition to hemorheological effects, certain collidine derivatives have shown promising antifibrotic activity. researchgate.netmagritek.com Fibrosis, characterized by the excessive deposition of extracellular matrix, can lead to organ dysfunction. nih.gov

One of the synthesized compounds, referred to as compound 4, exhibited a significant antifibrotic effect in an experimental model of pulmonary fibrosis. magritek.com This model was induced by the intratracheal administration of bleomycin (B88199) in rats. magritek.com Notably, in this same animal model, a hyperviscosity syndrome was observed, and the administration of compound 4 led to a decrease in blood viscosity, suggesting a dual therapeutic potential. magritek.com

The development of nintedanib-containing dual conjugates targeting integrins and tyrosine kinase receptors represents another approach to creating antifibrotic agents, where collidine can be used in the synthesis process. nih.gov

The table below indicates the antifibrotic activity of a key synthesized collidine derivative.

Table 2: Antifibrotic Activity of a Synthesized Collidine Derivative
Compound Activity Level Model Reference
Compound 4 Pronounced Bleomycin-induced pulmonary fibrosis in rats magritek.com

Environmental Fate and Degradation Mechanisms of Collidine Compounds

Aerobic Biodegradation Pathways in Soil Systems

In aerobic soil environments, the biodegradation of collidine isomers is primarily mediated by soil microorganisms. The rate and extent of degradation are highly dependent on the specific isomer and the acclimation of the microbial community to these compounds. Research has shown that in soils previously exposed to pyridine (B92270) contaminants, complete transformation of 2,4,6-trimethylpyridine (B116444) can occur within a two-week period under aerobic conditions. echemi.com This suggests that prior adaptation of the microbial population can significantly enhance the degradation rate.

In contrast, studies using unacclimated garden soil have demonstrated a slower degradation process. For instance, in a laboratory screening test using a 0.5% garden soil suspension at pH 7, with the addition of glucose-yeast extract, 100% degradation of 2,4,6-trimethylpyridine was observed, but it required a period of over 97 days. echemi.com This highlights the critical role of microbial adaptation and the potential for collidines to persist in un-contaminated environments. The aerobic degradation process is believed to proceed through hydroxylation of the pyridine ring, a common initial step in the breakdown of aromatic compounds by bacteria. researchgate.net This is often followed by ring cleavage to yield aliphatic intermediates that can be further metabolized.

The following table summarizes findings from aerobic biodegradation studies of 2,4,6-trimethylpyridine.

ParameterValue/ConditionReference
EnvironmentSoil previously contaminated with pyridine echemi.com
Degradation100% transformation echemi.com
Timeframe2 weeks echemi.com
Environment0.5% garden soil suspension echemi.com
Initial Concentration1 mM echemi.com
Additives20 ppm glucose-yeast extract echemi.com
pH7 echemi.com
Degradation100% echemi.com
Timeframe>97 days echemi.com

Anaerobic Degradation Processes

Under anaerobic conditions, such as those found in saturated soils, sediments, and certain waste treatment systems, the degradation of collidines is also possible, though often at a slower rate compared to aerobic processes. One study reported that 2,4,6-trimethylpyridine, at an initial concentration of 1 mM, was completely degraded in a garden soil suspension under anaerobic conditions over a period exceeding 97 days. echemi.com

However, the presence of certain substituents, such as methyl groups, can render pyridine derivatives more resistant to anaerobic biotransformation compared to other substituted pyridines. nih.gov For example, under sulfidogenic conditions in anoxic estuarine sediment slurries, methylpyridines (picolines) were found to be less biodegradable than carboxypyridines or hydroxypyridines. nih.gov The position of the methyl group also influences degradability, with some isomers being more recalcitrant than others. nih.gov

Anaerobic digestion is a complex process involving several stages, including hydrolysis, acidogenesis, acetogenesis, and methanogenesis, carried out by a synergistic microbial community. psu.edu The introduction of potentially toxic compounds like collidines can inhibit these processes, particularly methanogenesis. zju.edu.cn The toxicity and biodegradability of pyridine derivatives in anaerobic environments are influenced by factors such as the nature and position of the substituent on the pyridine ring. nih.gov

The table below outlines the findings related to the anaerobic degradation of 2,4,6-trimethylpyridine.

ParameterValue/ConditionReference
Environment0.5% garden soil suspension echemi.com
Initial Concentration1 mM echemi.com
Additives20 ppm glucose-yeast extract echemi.com
pH7 echemi.com
Degradation100% echemi.com
Timeframe>97 days echemi.com
EnvironmentAnoxic estuarine sediment slurries (sulfidogenic) nih.gov
ObservationMethylpyridines are less susceptible to biotransformation than other derivatives. nih.gov

Photochemical Degradation in Atmospheric and Aqueous Environments

In the atmosphere, collidine compounds are expected to exist primarily in the vapor phase due to their relatively high vapor pressure. echemi.com The primary atmospheric degradation pathway for vapor-phase 2,4,6-trimethylpyridine is its reaction with photochemically-produced hydroxyl radicals (•OH). echemi.com The estimated atmospheric half-life for this reaction is approximately 2.3 days, based on a calculated rate constant. echemi.comnih.gov

Direct photolysis in aqueous environments is not considered a major degradation pathway for alkylated pyridines like collidine. echemi.com This is because these compounds have weak absorption bands that extend into the environmental UV spectrum, limiting their ability to absorb sufficient light energy to undergo direct photochemical transformation. echemi.com However, indirect photochemical processes involving other light-absorbing species in the water could potentially contribute to their degradation. Some studies have explored the photolysis of collidines under specific laboratory conditions. For instance, the photolysis of s-collidine (2,4,6-trimethylpyridine) in a rigid organic solution resulted in the formation of 3,5‐dimethyl‐4‐azabenzyl and 3‐methyl‐2‐azabenzyl radicals. aip.org Another study utilized collidine as a solvent in the photolysis of steroid epoxy alkenes. publish.csiro.au

The table below summarizes the key aspects of the photochemical degradation of 2,4,6-trimethylpyridine.

EnvironmentDegradation ProcessHalf-life/ProductsReference
AtmosphereReaction with hydroxyl radicals~2.3 days echemi.comnih.gov
AqueousDirect photolysisNot a significant process echemi.com
Laboratory (rigid organic solution)Photolysis3,5‐dimethyl‐4‐azabenzyl and 3‐methyl‐2‐azabenzyl radicals aip.org

Microbial Degradation Pathways and Community Interactions

The microbial degradation of pyridine and its derivatives is a complex process involving a diverse range of microorganisms and enzymatic pathways. Bacteria capable of degrading pyridines have been isolated from various environments, and they often utilize these compounds as a source of carbon and nitrogen. researchgate.net The degradation pathways for many simple pyridine derivatives are initiated by hydroxylation, with some unusual mechanisms incorporating oxygen from water rather than molecular oxygen. researchgate.net For some substituted pyridines, evidence suggests novel degradation pathways that may involve initial reductive steps. researchgate.net

The structure of the collidine isomer, particularly the position of the methyl groups, significantly affects its biodegradability. nih.gov Microbial communities can also be influenced by the presence of collidines. For example, some Actinobacteria have been found to produce 2,4,6-trimethylpyridine as a volatile organic compound with antifungal properties, suggesting a role in inter-species competition and microbial community structuring. nih.gov The production of this compound was also observed to increase the pH of the growth medium, which can further influence the microbial community composition. nih.gov

Transformation Products and Their Chemical Characterization

The identification of transformation products is crucial for understanding the degradation pathways of collidine compounds. Through chemical oxidation, the transformation products of collidines can be characterized. For example, the oxidation of the methyl groups of 2,4,6-trimethylpyridine with a strong oxidizing agent like potassium permanganate (B83412) results in the formation of collidinic acid, also known as 2,4,6-pyridinetricarboxylic acid. wikipedia.org

In biological systems, the degradation of pyridine and its alkylated derivatives can proceed through ring cleavage. Studies on the degradation of pyridine by Arthrobacter sp. have shown that the pyridine ring is cleaved between the C-2 and C-3 positions. asm.org This particular bacterial strain was also capable of transforming 2-methylpyridine (B31789) and 3-methylpyridine (B133936) into products resulting from an analogous ring fission. asm.org While this study did not specifically test collidine isomers, it suggests a likely pathway for their breakdown.

The photolytic degradation of 2,4,6-trimethylpyridine under specific laboratory conditions has been shown to produce radical species, namely 3,5‐dimethyl‐4‐azabenzyl and 3‐methyl‐2‐azabenzyl radicals. aip.org The ultimate fate of these reactive intermediates in the environment is not fully understood but they are expected to undergo further reactions.

The table below lists the identified transformation products of 2,4,6-trimethylpyridine.

Degradation ProcessTransformation ProductReference
Chemical Oxidation (with KMnO4)Collidinic acid (2,4,6-pyridinetricarboxylic acid) wikipedia.org
Photolysis (laboratory conditions)3,5‐dimethyl‐4‐azabenzyl radical aip.org
Photolysis (laboratory conditions)3‐methyl‐2‐azabenzyl radical aip.org

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